2-Clorometocatinona (clorhidrato)

Descripción general

Descripción

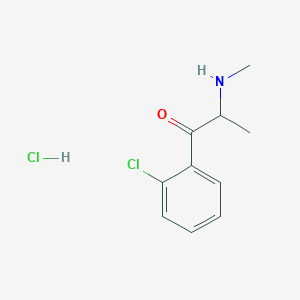

2-Cloromethcatinona (hidrocloruro) es una catinona sintética, una clase de compuestos estructuralmente relacionados con la catinona estimulante natural que se encuentra en la planta Khat (Catha edulis). También se conoce por su nombre IUPAC, 1-(2-clorofenil)-2-(metilamino)-1-propanona hidrocloruro . Este compuesto se utiliza principalmente como un estándar de referencia analítica en aplicaciones forenses e investigativas .

Aplicaciones Científicas De Investigación

Biochemical Pathways

The compound's action affects several biochemical pathways, notably:

- Synthesis : Increased production of neurotransmitters.

- Release : Enhanced release from presynaptic neurons.

- Reuptake Inhibition : Decreased reabsorption into presynaptic neurons.

These actions culminate in increased locomotor activity and heightened alertness, which are characteristic effects of stimulants.

Scientific Research Applications

Despite its classification as a controlled substance, 2-Chloromethcathinone has been utilized in various scientific research contexts:

Analytical Chemistry

- Purpose : Used as a reference standard for identifying synthetic cathinones in forensic samples.

- Application : Assists in the development of analytical methods for detecting synthetic drugs in biological matrices.

Pharmacology

- Research Focus : Investigates its physiological and toxicological properties.

- Case Studies : Studies have shown that 2-Chloromethcathinone exhibits dose-dependent effects on locomotor activity in animal models, indicating its potential for abuse similar to other stimulants .

Toxicology

- Concern : Evaluates the neurotoxic effects on neuronal cell lines, demonstrating adverse outcomes associated with synthetic cathinones .

- Findings : Reports indicate significant toxicity levels that warrant further investigation into the safety profiles of such compounds.

Public Health

- Implications : Researching the public health implications of synthetic cathinones, including trends in abuse and associated health risks.

- Epidemiology : Data suggest an increasing prevalence of these substances in illicit drug markets, necessitating ongoing monitoring and research efforts .

Case Studies and Findings

Several studies have documented the effects and implications of using 2-Chloromethcathinone:

- A study examining locomotor activity showed that administration led to increased movement in mice, paralleling findings with other known stimulants .

- Toxicological assessments revealed that exposure to this compound resulted in significant neurotoxic effects on cultured neuroblastoma cells, highlighting potential risks associated with human consumption .

Comparative Data Table

| Property | 2-Chloromethcathinone (Hydrochloride) | Other Synthetic Cathinones |

|---|---|---|

| Chemical Class | Cathinone | Cathinone |

| Mechanism | Monoamine reuptake inhibition | Similar |

| Primary Effects | Stimulant effects | Varies by specific compound |

| Toxicity | Neurotoxic effects observed | Varies |

| Legal Status | Controlled substance | Varies |

Mecanismo De Acción

El mecanismo de acción de 2-Cloromethcatinona (hidrocloruro) implica su interacción con los transportadores de monoaminas, particularmente el transportador de dopamina (DAT). Actúa como un psicoestimulante elevando los niveles extracelulares de neurotransmisores monoaminérgicos como la dopamina, la serotonina y la noradrenalina . Esta elevación conduce a una mayor estimulación y euforia, similar a otras catinonas sintéticas .

Análisis Bioquímico

Biochemical Properties

It is known that cathinones, the class of compounds to which it belongs, act as psychostimulants by elevating extracellular levels of monoaminergic neurotransmitters .

Cellular Effects

Synthetic cathinones have been reported to stimulate spontaneous locomotor activity in mice in a dose-dependent manner

Molecular Mechanism

It is known that synthetic cathinones interact with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Temporal Effects in Laboratory Settings

It has been reported that the effects of synthetic cathinones can last from 1 to 4 hours, depending on the administration method .

Dosage Effects in Animal Models

It has been reported that synthetic cathinones stimulate spontaneous locomotor activity in mice in a dose-dependent manner .

Metabolic Pathways

It has been reported that common metabolic transformations for synthetic cathinones include ketoreduction and N-demethylation .

Transport and Distribution

It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .

Subcellular Localization

It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Cloromethcatinona (hidrocloruro) típicamente implica la reacción de 2-cloropropiofenona con metilamina. La reacción procede bajo condiciones controladas para producir el producto deseado. La ruta sintética general se puede resumir de la siguiente manera:

Material de partida: 2-cloropropiofenona

Reactivo: Metilamina

Condiciones de reacción: La reacción se lleva a cabo típicamente en un solvente orgánico como etanol o metanol, bajo condiciones de reflujo.

Métodos de Producción Industrial

En un entorno industrial, la producción de 2-Cloromethcatinona (hidrocloruro) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Reactores a granel: Se utilizan reactores a gran escala para manejar el mayor volumen de reactivos.

Purificación: El producto bruto se purifica utilizando técnicas como la recristalización o la cromatografía para lograr el nivel de pureza deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Cloromethcatinona (hidrocloruro) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El átomo de cloro en el anillo aromático se puede sustituir por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Productos Principales

Oxidación: Formación de ácido 2-clorobenzoico.

Reducción: Formación de 2-clorometanfetamina.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

2-Cloromethcatinona (hidrocloruro) es estructuralmente similar a otras catinonas sintéticas como:

3-Cloromethcatinona (3-CMC):

4-Cloromethcatinona (4-CMC): Similar a 2-Cloromethcatinona pero con el átomo de cloro en la posición para.

Mefedrona (4-MMC): Una catinona sintética bien conocida con un grupo metilo en la posición para.

Singularidad

La singularidad de 2-Cloromethcatinona (hidrocloruro) radica en su patrón de sustitución específico en el anillo fenilo, que influye en sus propiedades farmacológicas y la interacción con los transportadores de monoaminas .

Actividad Biológica

2-Chloromethcathinone (hydrochloride), a synthetic cathinone, is structurally related to naturally occurring cathinones found in the khat plant. This compound is increasingly recognized for its psychostimulant properties, primarily through its interaction with monoaminergic neurotransmitters. This article explores the biological activity of 2-Chloromethcathinone, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

2-Chloromethcathinone primarily acts as a psychostimulant by elevating the extracellular levels of monoaminergic neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound interacts with several transporters, notably:

- Dopamine Transporter (DAT)

- Norepinephrine Transporter (NET)

- Serotonin Transporter (SERT)

This interaction leads to increased neurotransmitter release and decreased reuptake, enhancing signaling pathways associated with mood elevation and locomotor activity.

Pharmacokinetics

The pharmacokinetics of 2-Chloromethcathinone suggest rapid absorption and distribution throughout the body. It is metabolized primarily in the liver, with common metabolic pathways involving:

- Ketoreduction

- N-demethylation

Excretion occurs mainly through urine. The effects of the compound are typically observed within hours post-administration, lasting from 1 to 4 hours depending on the dosage and method of administration .

Cellular Effects

Research indicates that synthetic cathinones like 2-Chloromethcathinone stimulate spontaneous locomotor activity in animal models in a dose-dependent manner. Studies have reported significant increases in activity levels following administration .

Case Studies

A notable study analyzed toxicological data from cases involving chloromethcathinone isomers, including 2-Chloromethcathinone. The analysis included 27 fatalities where chloromethcathinone was detected alongside its metabolites. Concentrations varied significantly among cases, highlighting the compound's potential lethality and the challenges in toxicological evaluations due to its instability in biological samples .

Toxicological Analysis

A comprehensive review of toxicological reports indicated that synthetic cathinones remain prevalent due to their recreational use. In one case study, blood concentrations of chloromethcathinone were found to range from 10 ng/mL to over 2800 ng/mL in fatal cases. This variability underscores the need for careful monitoring and analysis in forensic settings .

Metabolite Profiling

Recent studies have focused on metabolite profiling to extend detection windows for synthetic cathinones. For instance, glucuronic acid conjugation was identified as a significant Phase II transformation for metabolites stemming from keto group reductions . This profiling is crucial for developing analytical methods that can reliably detect these substances in biological samples.

Data Table: Summary of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Structure | 1-(2-chlorophenyl)-2-(methylamino)propan-1-one |

| Primary Action | Elevation of monoaminergic neurotransmitters |

| Key Transporters | DAT, NET, SERT |

| Metabolic Pathways | Ketoreduction, N-demethylation |

| Duration of Effects | 1 to 4 hours |

| Common Dosage Effects | Increased locomotor activity |

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOPJSWYMQGLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342728 | |

| Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90869-66-2 | |

| Record name | 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.